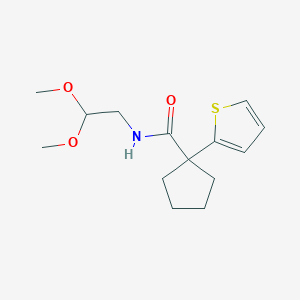

3-Amino-1-(4-methoxyphenyl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-(4-methoxyphenyl)piperidin-2-one” is a synthetic compound with the CAS Number: 1341478-69-0 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 3-amino-1-(4-methoxyphenyl)-2-piperidinone .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3 . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving “this compound”, piperidine derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

- 3-Amino-1-(4-methoxyphenyl)piperidin-2-one is used in the synthesis of novel pyridine derivatives, which exhibit significant chemical properties. For instance, Wu Feng (2011) reported the synthesis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using a three-component reaction. This synthesis highlights the compound's versatility in organic chemistry (Wu Feng, 2011).

Biological and Pharmacological Research

- The compound has been explored for its potential in biological and pharmacological research. For instance, Mohanraj and Ponnuswamy (2018) synthesized derivatives of a similar compound, t-3-Ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, and evaluated their antibacterial and antioxidant activities, as well as DNA binding properties (Mohanraj & Ponnuswamy, 2018). Similarly, Kim et al. (2011) showed that a compound related to this compound, named C10, selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, demonstrating its potential in addressing bacterial persistence (Kim et al., 2011).

Chemical Structure Analysis

- The compound has been a subject of interest in structural chemistry. P. Nithya et al. (2009) studied the molecular structure of a related compound, 2,6-Bis(3-methoxyphenyl)-3-methylpiperidin-4-one, and reported its distorted chair conformation and other structural features (Nithya et al., 2009).

Chemical Reactions and Mechanisms

- The reactions and mechanisms involving this compound and its derivatives have been extensively studied. For example, E. Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving similar compounds with alicyclic amines, contributing valuable insights into their chemical behavior and reactivity (Castro et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H315, H319, H335 . These codes correspond to the potential hazards of causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Piperidine derivatives, including “3-Amino-1-(4-methoxyphenyl)piperidin-2-one”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the biological potential of piperidine analogs, their structural–activity relationship (SAR), and their mechanism of action .

Properties

IUPAC Name |

3-amino-1-(4-methoxyphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOUHCJKCYNPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2357562.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2357564.png)

![benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2357569.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)

![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)